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molecular formula C10H10O5 B158173 (4-Formyl-2-methoxyphenoxy)acetic acid CAS No. 1660-19-1

(4-Formyl-2-methoxyphenoxy)acetic acid

Cat. No. B158173
M. Wt: 210.18 g/mol
InChI Key: GRMPBSIGDVNLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05385922

Procedure details

A solution of 30.4 g of 4-hydroxy-3-methoxybenzaldehyde, 31.2 g of chloroacetic acid and 34 g of potassium hydroxide in 300 ml of water was refluxed for 7 hours. After cooling, hydrochloric acid was added and the precipitate was filtered off and dried. Yield 57%.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH3:11].Cl[CH2:13][C:14]([OH:16])=[O:15].[OH-].[K+].Cl>O>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][CH2:13][C:14]([OH:16])=[O:15])=[C:3]([O:10][CH3:11])[CH:4]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Name
Quantity
31.2 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
34 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(=O)C1=CC(=C(OCC(=O)O)C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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